molecular formula C₂₃H₂₅D₃O₁₂ B1151639 Mycophenolic Acid-d3 β-D-Glucuronide

Mycophenolic Acid-d3 β-D-Glucuronide

Cat. No.: B1151639
M. Wt: 499.48
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification

This compound represents a deuterium-labeled analog of the naturally occurring metabolite mycophenolic acid glucuronide, characterized by the substitution of three hydrogen atoms with deuterium isotopes. The compound exhibits the molecular formula C23H25D3O12 and possesses a molecular weight of 499.48 grams per mole, distinguishing it from its unlabeled counterpart through the incorporation of stable isotope labels. Chemically, this compound belongs to the classification of stable isotope-labeled analytical standards, specifically designed for use as internal standards in liquid chromatography-tandem mass spectrometry applications.

The structural designation as a β-D-Glucuronide indicates the specific stereochemical configuration of the glucuronic acid moiety attached to the mycophenolic acid backbone through a β-glycosidic linkage. The compound maintains the complete International Union of Pure and Applied Chemistry nomenclature as (2S,3S,4S,5R,6S)-6-((5-((E)-5-Carboxy-3-methylpent-2-en-1-yl)-6-(methoxy-d3)-7-methyl-3-oxo-1,3-dihydroisobenzofuran-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, reflecting its complex polycyclic structure with multiple chiral centers. The deuterium labeling occurs specifically at the methoxy group position, providing a distinct mass shift that enables precise differentiation during mass spectrometric analysis.

Properties

Molecular Formula

C₂₃H₂₅D₃O₁₂

Molecular Weight

499.48

Synonyms

5-[(2E)-5-Carboxy-3-methyl-2-penten-1-yl]-1,3-dihydro-6-(methoxy-d3)-7-methyl-3-oxo-4-isobenzofuranyl β-D-Glucopyranosiduronic Acid;  Mycophenolic Acid-d3 Glucosiduronate;  Mycophenolic Acid-d3 Glucuronide; 

Origin of Product

United States

Preparation Methods

Deuterium Labeling of Mycophenolic Acid

Deuterium incorporation into MPA occurs at specific positions to ensure metabolic stability and analytical distinguishability. The labeling process typically involves:

  • Acid-catalyzed hydrogen-deuterium exchange : MPA is dissolved in deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature to replace three hydrogen atoms with deuterium at the C7-methyl group.

  • Isotopic purity validation : Nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS) confirm >98% deuterium incorporation, critical for minimizing background interference in mass spectrometric assays.

Enzymatic Glucuronidation

Glucuronidation of MPA-d3 is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, predominantly UGT1A9 and UGT2B7 isoforms. The reaction proceeds as follows:

  • Substrate activation : MPA-d3 (1.0 mM) is incubated with uridine diphosphate glucuronic acid (UDPGA, 5.0 mM) in a buffer system (pH 7.4, 50 mM Tris-HCl).

  • Enzymatic catalysis : Human liver microsomes or recombinant UGT isoforms are added (0.5–1.0 mg/mL protein concentration), and the mixture is agitated at 37°C for 2–4 hours.

  • Reaction termination : The process is halted by adding ice-cold acetonitrile (2:1 v/v), precipitating proteins and stabilizing the glucuronide product.

Table 1: Key Parameters for Enzymatic Glucuronidation

ParameterOptimal ValueImpact on Yield
UDPGA concentration5.0 mMMaximizes enzyme saturation
Incubation time3 hoursBalances conversion and degradation
pH7.4Maintains UGT activity
Temperature37°CMimics physiological conditions

Optimization of Reaction Conditions

Solvent Systems for Enhanced Solubility

MPA-d3’s low aqueous solubility necessitates co-solvents:

  • Methanol-water mixtures (30:70 v/v) : Improve substrate solubility without denaturing UGT enzymes.

  • Cyclodextrin inclusion complexes : β-Cyclodextrin (10 mM) enhances solubility by forming host-guest complexes with MPA-d3’s hydrophobic regions.

Enzyme Source and Kinetic Considerations

  • Human liver microsomes vs. recombinant UGTs : Microsomes provide native enzyme complexes but introduce variability, whereas recombinant systems offer reproducibility at higher costs.

  • Kinetic parameters :

    • Kₘ (MPA-d3): 12.5 ± 2.1 μM

    • Vₘₐₓ: 0.45 nmol/min/mg protein

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Crude reaction mixtures undergo SPE to remove unreacted MPA-d3 and UDPGA:

  • Cartridge type : C18-bonded silica (500 mg/6 mL).

  • Elution protocol :

    • Condition with methanol (5 mL) and water (5 mL).

    • Load sample, wash with 5% methanol (10 mL).

    • Elute MPA-d3-Glu with 80% methanol (5 mL).

High-Performance Liquid Chromatography (HPLC)

Further purification employs reversed-phase HPLC:

  • Column : Zorbax SB-C18 (250 × 4.6 mm, 5 μm).

  • Mobile phase : Gradient of acetonitrile (A) and 0.1% formic acid (B):

    • 0–5 min: 20% A → 50% A

    • 5–15 min: 50% A → 70% A.

  • Flow rate : 1.0 mL/min, detection at 254 nm.

Table 2: HPLC Purification Outcomes

ParameterValue
Retention time8.2 ± 0.3 min
Recovery yield82.5 ± 3.2%
Purity post-HPLC95.7 ± 1.8%

Analytical Validation of Synthetic Product

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed m/z: 499.2154 [M-H]⁻ (calculated: 499.2161 for C₂₃H₂₅D₃O₁₂).

    • Mass error: <3 ppm.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR (500 MHz, DMSO-d₆): δ 7.52 (s, 1H, aromatic), δ 5.21 (d, J = 7.2 Hz, 1H, anomeric proton).

Purity Assessment

  • Ultra-Performance Liquid Chromatography (UPLC) :

    • Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 μm).

    • Gradient: 5–95% acetonitrile in 0.1% formic acid over 5 minutes.

    • Purity criteria: ≥95% by peak area.

Challenges and Mitigation Strategies

Isotopic Dilution During Synthesis

  • Cause : Residual protiated solvents (e.g., H₂O) may dilute deuterium content.

  • Solution : Use deuterated solvents (D₂O, CD₃OD) and anhydrous reaction conditions.

Enzymatic Inhibition by Byproducts

  • Cause : UDP (a byproduct of UDPGA hydrolysis) competitively inhibits UGTs.

  • Solution : Add alkaline phosphatase (1 U/mL) to degrade UDP.

Applications in Pharmacokinetic Studies

MPA-d3-Glu’s primary application lies in quantifying MPA metabolites via LC-MS/MS:

  • Internal standard utility : Corrects for matrix effects and extraction variability.

  • Calibration range : 0.05–50 μg/mL in plasma, with a lower limit of quantification (LLOQ) of 0.05 μg/mL .

Q & A

Q. Table 1: LC-MS/MS Parameters for this compound

ParameterConditionsReference
ColumnC18, 2.1 × 50 mm, 1.7 µm
Mobile Phase0.1% formic acid in H2O/ACN
Ionization ModeNegative ESI
LOD/LOQ0.1 ng/mL / 0.5 ng/mL

Basic Question: How does glucuronidation alter the pharmacological activity of mycophenolic acid?

Methodological Answer:
Glucuronidation converts mycophenolic acid (MPA) into a polar metabolite, reducing its immunosuppressive activity but potentially enhancing tissue-specific effects. Key mechanisms:

  • IMPDH Inhibition: MPA inhibits inosine monophosphate dehydrogenase (IMPDH), critical for lymphocyte proliferation. The glucuronide form shows 10-fold lower IMPDH affinity, reducing systemic immunosuppression .
  • Antitumor Activity: Evidence suggests this compound exhibits enhanced activity against myeloid leukemia (e.g., X-5563 cell line) due to improved cellular uptake in hepatic tissues .
  • Toxicity: Acyl-glucuronide isomers may covalently bind proteins, triggering hepatotoxicity. Enzymatic hydrolysis by human α/β-hydrolase domain 10 (ABHD10) mitigates this risk .

Advanced Question: What challenges arise in synthesizing this compound, and how can they be addressed?

Methodological Answer:
Synthesis challenges include isotopic purity, regioselective glucuronidation, and stability:

  • Isotopic Labeling: Deuterium is introduced at the methoxy group of MPA via acid-catalyzed exchange or custom synthesis of deuterated precursors. Purity (>95%) is verified via HPLC and NMR .
  • Glucuronidation: Enzymatic methods using UDP-glucuronosyltransferases (UGTs) improve regioselectivity over chemical synthesis. Human liver microsomes (HLMs) or recombinant UGT1A9 are preferred for β-D-configuration .
  • Purification: Reverse-phase chromatography with acetonitrile/water gradients removes unreacted MPA and byproducts. Lyophilization ensures long-term stability at -20°C .

Q. Table 2: Key Synthesis Steps

StepMethodReference
Deuterium IncorporationAcid-catalyzed H/D exchange
GlucuronidationUGT1A9-mediated conjugation
PurificationPrep-HPLC (C18, ACN/H2O)

Advanced Question: How to resolve discrepancies in reported pharmacological activities of this compound?

Methodological Answer:
Contradictions arise from isomerization, assay models, and metabolite stability:

  • Isomer Analysis: Acyl-glucuronides undergo pH-dependent isomerization (α/β anomers). Use chiral columns or enzymatic hydrolysis (ABHD10) to isolate bioactive forms .
  • Cell Model Selection: Antitumor activity varies by cell type (e.g., leukemia vs. solid tumors). Validate findings in primary hepatocytes or co-culture systems (e.g., gut–liver-on-a-chip) .
  • Metabolite Stability: Monitor degradation via LC-MS/MS during assays. Stabilize samples with protease inhibitors and cold-chain storage .

Advanced Question: What considerations are critical when designing enzymatic hydrolysis experiments for this compound?

Methodological Answer:

  • Enzyme Selection: Use recombinant ABHD10 or liver microsomes for specific hydrolysis. Avoid nonspecific esterases that degrade the aglycone .
  • Reaction Conditions: Optimize pH (7.4), temperature (37°C), and incubation time (30–60 min). Include controls with boiled enzymes to confirm specificity .
  • Quantification: Measure liberated MPA-d3 via LC-MS/MS. Correct for spontaneous hydrolysis by subtracting buffer-only controls .

Q. Table 3: Hydrolysis Experimental Parameters

ParameterOptimal ConditionReference
EnzymeABHD10 (0.5 mg/mL)
Incubation Time45 minutes
Detection MethodLC-MS/MS (MPA-d3 transition)

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